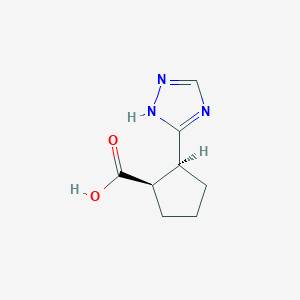

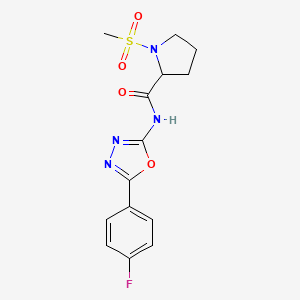

![molecular formula C19H13NO3 B2760847 12-Acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione CAS No. 670259-44-6](/img/structure/B2760847.png)

12-Acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“12-Acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione” is a chemical compound with the molecular formula C19H13NO3. It is a derivative of naphtho[2,3-b]indolizine-6,11-dione .

Synthesis Analysis

The compound is synthesized by a one-pot multicomponent reaction between naphthoquinone, indandione, and pyridine derivatives . The synthesis process is efficient and results in a novel naphtho[2,3-b]indolizine-6,11-dione derivative .Molecular Structure Analysis

The structures of the synthesized compounds were characterized by IR, 1H NMR, and 13C NMR analysis . The structure of two compounds was confirmed by single crystal X-ray diffraction .Chemical Reactions Analysis

The photophysical properties of the synthesized compounds were measured in a variety of organic solvents . The effects of substituents and solvents on UV-vis spectra and fluorescence emission were analyzed . All compounds showed negative solvatochromism .Physical And Chemical Properties Analysis

The compound exhibits ground and excited state reactivities and is highly suitable as an organocatalyst . It is a highly colored compound and a good fluorophore, showing excitation in the range 380–500 nm with wide emission bands .Applications De Recherche Scientifique

Antimycobacterial and DNA Cleavage Activities

The synthesis of medicinally important spiro derivatives, which may share structural similarities with the specified compound, shows significant promise in antimycobacterial efficacy against Mycobacterium tuberculosis H37Rv strain and DNA cleavage activity. These derivatives were developed using environmentally friendly methods, presenting an innovative approach to tackling tuberculosis and understanding DNA interactions (Dandia et al., 2013).

Antiproliferative Activity and DNA Topoisomerase IB Inhibition

Indolizinophthalazine-5,12-dione derivatives, related to the core structure of interest, have shown significant antiproliferative activity against various human tumor cell lines. This includes inhibiting DNA topoisomerase IB, suggesting a potential pathway for cancer treatment (Shen et al., 2010).

Anticancer Evaluation

The synthesis of 5-(2′-indolyl)thiazoles and their evaluation against selected human cancer cell lines reveal promising anticancer activity. This showcases the potential of structurally related compounds in developing new anticancer therapies (Vaddula et al., 2016).

Interaction with Serum Albumins

The interaction between 3-acetyl-4-oxo-6,7-dihydro-12H Indolo-[2,3-a] quinolizine and serum albumins (BSA and HSA) has been thoroughly studied, providing insight into how these compounds interact with transport proteins. This research is crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Mallick et al., 2005).

Fluorosensor Activity in Detecting Trace Metals

The modulation of the fluorosensor activity of a bioactive indoloquinolizine system in detecting trace metals like Cu2+ has been explored. This application is vital for developing new sensors for environmental monitoring and biomedical applications (Mallick et al., 2006).

Mécanisme D'action

Mode of Action

It’s known that the compound exhibits fluorescent properties .

Result of Action

It’s known that the compound exhibits fluorescent properties , which could potentially be used in various applications such as biochemical research and environmental science .

Action Environment

The action of 12-Acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione is influenced by environmental factors such as solvent basicity . The compound shows negative solvatochromism, meaning its color changes in response to changes in the polarity of the solvent . This property could potentially be used in the development of new fluorophore scaffolds .

Orientations Futures

The present study aimed to design and synthesize a series of naphtho[2,3-b]indolizinedione derivatives bearing electron-donating and electron-withdrawing substituents and evaluated their photophysical properties and solvatochromism behavior . This suggests that future research could focus on exploring the effects of different substituents on the properties of these compounds.

Propriétés

IUPAC Name |

12-acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO3/c1-10-7-8-20-14(9-10)15(11(2)21)16-17(20)19(23)13-6-4-3-5-12(13)18(16)22/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHZWJCSNICLNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C(N2C=C1)C(=O)C4=CC=CC=C4C3=O)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethan-1-amine](/img/structure/B2760766.png)

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-3,4-dimethoxybenzamide](/img/structure/B2760767.png)

![2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2760769.png)

![4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B2760773.png)

![N-(benzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2760780.png)

![3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2760783.png)

![3-[3-(Methylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B2760785.png)